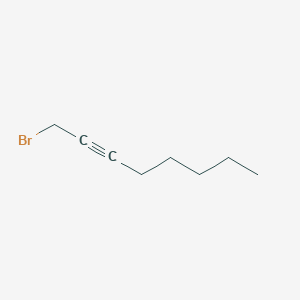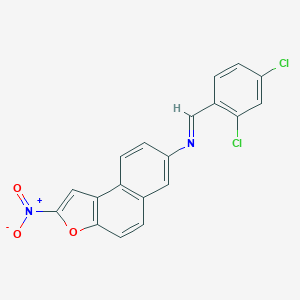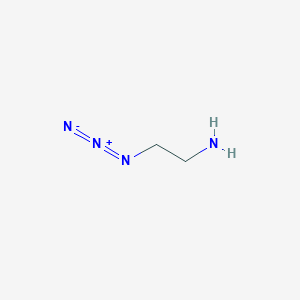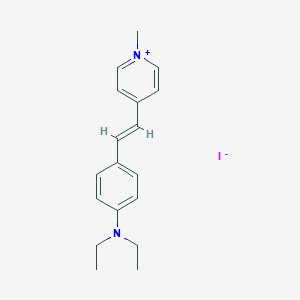
1-Bromo-2-octyne
Vue d'ensemble
Description
1-Bromo-2-octyne, also known as this compound, is a useful research compound. Its molecular formula is C8H13Br and its molecular weight is 189.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
1-Bromo-2-octyne est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les interactions, les modifications et la localisation des protéines .
Couplage croisé catalysé par le cuivre(I)
this compound est utilisé dans les réactions de couplage croisé catalysées par le cuivre(I) . Ce processus implique le traitement de N,N-diméthylhydrazinoalcènes avec Et2Zn, suivi d'un couplage croisé catalysé par le Cu(I) avec des 1-bromoalcynes, conduisant à des pipéridines et des pyrrolidines avec un bon rendement .
3. Synthèse d'échafaudages médicamenteux N-hétérocycliques saturés this compound est utilisé dans la synthèse d'échafaudages médicamenteux N-hétérocycliques saturés . Les hétérocycles azotés sont reconnus comme des échafaudages privilégiés pour les produits pharmaceutiques en raison de leur pharmacocinétique et de leur biodisponibilité accrues .
4. Synthèse régio- et stéréosélective de (E)-1-bromo-2-iodoalcènes this compound est utilisé dans la synthèse régio- et stéréosélective de (E)-1-bromo-2-iodoalcènes . Ce processus implique l'iodobromation de 1-aryl-2-alkyléthyne .
Synthèse des pipéridines et des pyrrolidines
this compound est utilisé dans la synthèse des pipéridines et des pyrrolidines . Ce sont des N-hétérocycles courants présents dans de nombreux médicaments approuvés par la FDA <svg class="icon" height="16" p-id="1735" t="170926
Safety and Hazards
Propriétés
IUPAC Name |
1-bromooct-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBYOBXEXNWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373728 | |
| Record name | 1-Bromo-2-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-27-7 | |
| Record name | 1-Bromo-2-octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-bromo-2-octyne a useful reagent in the synthesis of polyunsaturated fatty acids like (E,Z,Z)-8,11,14-eicosatrienoate?
A1: this compound serves as a key building block due to its reactive bromine atom and the triple bond within its structure. [] This allows it to participate in coupling reactions, effectively adding its eight-carbon chain to other molecules. In the synthesis of (E,Z,Z)-8,11,14-eicosatrienoate, it is coupled with 1,4-decadiyne, ultimately contributing to the final molecule's extended carbon chain and specific arrangement of double and triple bonds. [] This highlights its utility in constructing complex molecules with defined stereochemistry.
Q2: How does the use of this compound enable the control of double bond geometry (E/Z isomerism) in the final fatty acid products?
A2: While this compound itself does not dictate the E/Z configuration of the final product, its use in conjunction with specific reaction conditions and subsequent modifications allows for control over double bond geometry. [, ] For example, partial hydrogenation of triple bonds derived from this compound under controlled conditions can yield specific Z-isomers, crucial for mimicking naturally occurring fatty acids. [, ] Additionally, the use of Wittig reagents with defined stereochemistry allows for the introduction of E-double bonds at desired positions. [] This demonstrates how strategic incorporation of this compound into a multi-step synthesis allows chemists to achieve the desired isomeric purity in the final product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














